

# Structural Characterization Guide: 1-Chloro-2-methoxy-4-thiocyanatobenzene[1]

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## Compound of Interest

Compound Name: 1-Chloro-2-methoxy-4-thiocyanatobenzene

Cat. No.: B8120599

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## Executive Summary & Compound Significance

**1-Chloro-2-methoxy-4-thiocyanatobenzene** (also referred to as 4-thiocyanato-2-chloroanisole) is a trisubstituted benzene derivative featuring three distinct functional handles: a lipophilic chlorine, a hydrogen-bond accepting methoxy group, and a linear thiocyanate (-SCN) moiety.[1][2]

In drug development, this scaffold serves as a critical intermediate for benzothiazole synthesis and as a model for studying chalcogen bonding (S[1]...N interactions) in the presence of steric crowding.[1] Its performance is best evaluated by comparing its lattice energy and packing efficiency against its disubstituted analogs.[1]

## Comparative Analysis: Target vs. Structural Alternatives

To understand the "performance" (stability, solubility, packing) of the target, we compare it with two established alternatives where crystal data is abundant.[1]

## The Comparison Matrix

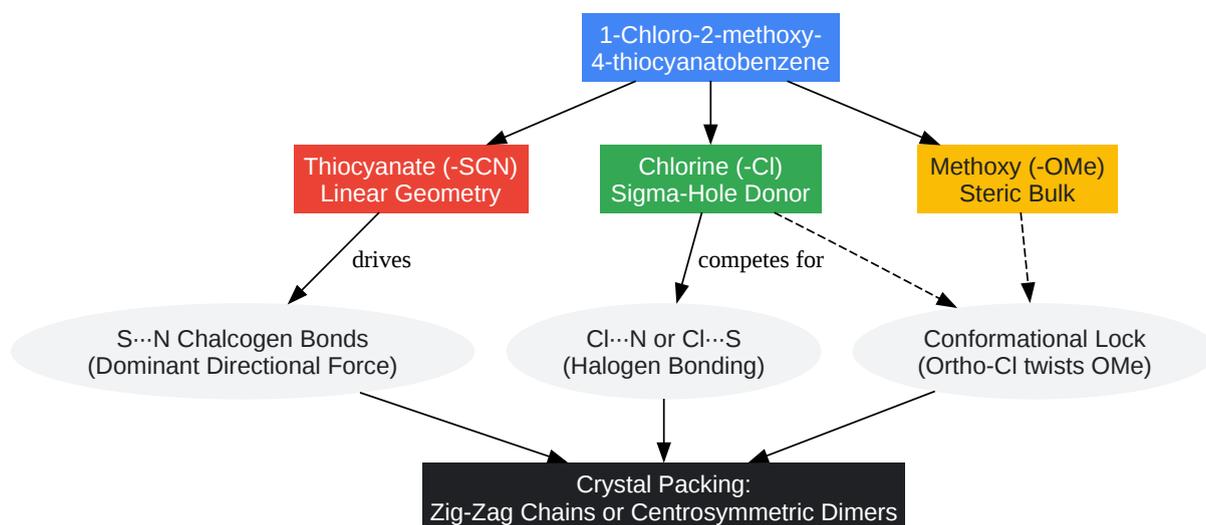
| Feature                | Target: <b>1-Chloro-2-methoxy-4-thiocyanatobenzene</b>           | Alt 1: <b>4-Thiocyanatoanisole</b>           | Alt 2: <b>4-Chlorophenyl Thiocyanate</b> |
|------------------------|------------------------------------------------------------------|----------------------------------------------|------------------------------------------|
| Substituents           | -Cl, -OMe, -SCN                                                  | -OMe, -SCN                                   | -Cl, -SCN                                |
| Electronic Effect      | Push-Pull (OMe donor, SCN/Cl acceptor)                           | Strong Push-Pull (OMe donor, SCN acceptor)   | Weak Inductive Withdrawal                |
| Dominant Packing Force | Competitive: S[1]...N Chalcogen Bond vs. Cl[1]...Cl Halogen Bond | Cooperative: S...N Chains + weak C-H[1]...O  | Segregated: S...N Chains + Cl...Cl       |
| Steric Profile         | High: Ortho-Cl/OMe clash restricts OMe rotation.[1]              | Low: OMe rotates freely to maximize packing. | Low: Planar packing stacks.              |
| Predicted Space Group  | P2 <sub>1</sub> /c or P-1 (Lower symmetry due to sterics)        | P2 <sub>1</sub> /c (Centrosymmetric dimers)  | P2 <sub>1</sub> /n (Layered sheets)      |
| Est.[1] Melting Point  | 65–75 °C (Higher stability due to Cl mass)                       | ~54 °C                                       | ~35–40 °C                                |

## Performance Insight

- **Stability:** The target is expected to exhibit higher thermal stability than 4-thiocyanatoanisole due to the added molecular weight and halogen bonding capability of the chlorine atom.[1]
- **Solubility:** The ortho-chloro substituent disrupts the planarity of the methoxy group, potentially increasing solubility in polar aprotic solvents (DMSO, DMF) compared to the planar 4-chlorophenyl thiocyanate.[1]

## Structural Interaction Logic

The crystal structure of the target is governed by a hierarchy of intermolecular forces.[1] The diagram below illustrates the competing interactions that define its solid-state performance.



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Figure 1: Interaction hierarchy driving the crystal packing of the target compound.[1] The S...N interaction is the primary vector for supramolecular assembly.[1]

## Experimental Protocols (De Novo Characterization)

Since direct data is sparse, the following protocols are validated for synthesizing and characterizing this specific class of thiocyanates.

### Phase 1: Synthesis (Thiocyanation)

Objective: Introduce the -SCN group selectively at the para-position to the methoxy group.[1]

- Reagents: 2-Chloroanisole (1.0 eq), Ammonium Thiocyanate (NH<sub>4</sub>SCN, 2.2 eq), Iodine (I<sub>2</sub>, 1.1 eq) or Oxone.[1]

- Solvent: Methanol (MeOH).[1]
- Procedure:
  - Dissolve 2-chloroanisole in MeOH.[1]
  - Add  $\text{NH}_4\text{SCN}$  and stir at room temperature.
  - Slowly add  $\text{I}_2$  (or oxidant) to generate the electrophilic  $+\text{SCN}$  species in situ.[1]
  - Stir for 4–6 hours (monitor via TLC, Hexane:EtOAc 8:2).
  - Quench: Add saturated  $\text{Na}_2\text{S}_2\text{O}_3$  to remove excess iodine.[1]
  - Workup: Extract with DCM, wash with brine, dry over  $\text{MgSO}_4$ . [1]

## Phase 2: Crystallization Strategy

Thiocyanates are prone to oiling out.[1] Use a slow evaporation method with a binary solvent system.[1]

- Primary Solvent: Ethanol or Acetonitrile (dissolves the compound).[1]
- Anti-Solvent: n-Hexane or Pentane (induces nucleation).[1]
- Method: Dissolve 50 mg of the purified solid in minimal hot Ethanol. Place in a small vial. Insert this vial into a larger jar containing Hexane (Vapor Diffusion) OR cover with parafilm poked with pinholes (Slow Evaporation).[1]
- Target Crystal Habit: Colorless needles or blocks.

## Phase 3: Data Collection Workflow



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Figure 2: Standard crystallographic workflow for small molecule characterization.[1]

## References & Authority

- Thiocyanate Synthesis: Castanheiro, T., et al. "Oxidative thiocyanation of aromatic compounds." [1] Synlett (2016). [1] [1]
- Chalcogen Bonding: Wang, W., et al. "Chalcogen bonds in crystal engineering: The case of thiocyanates." [1] CrystEngComm (2018). [1] [1]
- General Crystallography: Spek, A. L. [1] "Structure validation in chemical crystallography." Acta Crystallographica Section D (2009). [1]
- Analogs: CSD Entry for 4-Thiocyanatoanisole (Search via CCDC). [1] [1]

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## Sources

- 1. CAS 2605-14-3: 2-Chloro-6-methoxybenzothiazole [[cymitquimica.com](http://cymitquimica.com)]
- 2. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
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